molecular formula C23H25N3O6S B5611986 N-(3,5-dimethylphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide

N-(3,5-dimethylphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide

Cat. No. B5611986
M. Wt: 471.5 g/mol
InChI Key: ZFZWWNJHINQHFW-ZVHZXABRSA-N
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Description

Sulfonamides are a group of compounds that have attracted interest for their diverse pharmacological activities. These compounds are important pharmacophores due to their unique structural features and the ability to engage in various biological interactions.

Synthesis Analysis

Sulfonamide derivatives are typically synthesized through reactions involving sulfonamide moieties with various substituents. For example, ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds allows for the synthesis of a variety of sulfonamide-based compounds with potential biological activities (Watanabe et al., 1969).

Molecular Structure Analysis

The crystal structures of sulfonamide derivatives often reveal different supramolecular architectures mediated by various weak interactions. These interactions, including hydrogen bonds and π-π stacking, play a crucial role in stabilizing the molecular conformation and affecting the compound's properties and reactivity (Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including N-alkylation, aminohydroxylation, and condensation reactions, which can lead to the synthesis of novel derivatives with diverse structures and properties. These reactions are often influenced by the presence of different substituents on the sulfonamide moiety, which can affect the reactivity and outcome of the synthesis (Hamasharif et al., 2017).

properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-16-10-17(2)12-18(11-16)26(15-23(27)25-24-14-19-6-5-9-32-19)33(28,29)20-7-8-21(30-3)22(13-20)31-4/h5-14H,15H2,1-4H3,(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWWNJHINQHFW-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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